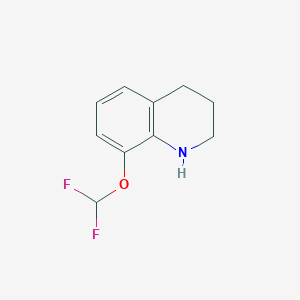

8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline

Description

BenchChem offers high-quality 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5,10,13H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNVCPDINIURFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)OC(F)F)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review on tetrahydroquinoline scaffolds in drug discovery

An In-Depth Technical Guide to Tetrahydroquinoline Scaffolds in Drug Discovery

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2] Its unique three-dimensional conformation and synthetic tractability have made it a cornerstone for developing novel drugs across a wide array of disease areas. This guide provides a comprehensive overview of the THQ scaffold, from fundamental synthetic strategies to its diverse applications in modern drug discovery. We will explore the causality behind synthetic choices, delve into the mechanisms of action for key therapeutic applications—including oncology, infectious diseases, and neurodegeneration—and synthesize critical structure-activity relationship (SAR) insights to guide future drug design. This document is intended as a practical, field-proven resource for professionals dedicated to advancing small molecule therapeutics.

The Tetrahydroquinoline Scaffold: A Foundation for Bioactivity

The THQ ring system is a nitrogen-containing heterocycle found in many biologically active natural products and pharmacologically significant molecules.[1][3] Its partially saturated nature imparts a defined, non-planar geometry that allows for precise spatial presentation of substituents, facilitating optimal interactions with biological targets. This structural feature, combined with the hydrogen-bonding capability of the nitrogen atom, makes THQ an exceptionally versatile scaffold for medicinal chemists. Derivatives of THQ have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and anti-HIV effects.[1][2][3][4]

Core Synthetic Strategies: Building the THQ Framework

The accessibility of the THQ core through various synthetic routes is a primary driver of its prevalence in drug discovery. While numerous methods exist, including the hydrogenation of quinolines and metal-catalyzed cyclizations, multicomponent reactions like the Povarov reaction are particularly powerful for rapidly generating molecular diversity.[5][6]

Key Synthetic Workflow: The Povarov Reaction

The Povarov reaction is a diastereoselective imino Diels-Alder reaction that constructs the THQ core in a single pot from three components: an aniline, an aldehyde, and an activated alkene.[7] This atom-economical approach is highly valued for its efficiency in building complexity.

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Reduction of 8-(difluoromethoxy)quinoline

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] This structural motif is a cornerstone in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[3][4] Derivatives of THQ have shown promise as anti-cancer, anti-inflammatory, anti-diabetic, and neurotropic agents, underscoring their therapeutic potential.[5][6][7] The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity. Therefore, the synthesis of 1,2,3,4-tetrahydro-8-(difluoromethoxy)quinoline represents a key step towards novel therapeutic agents.

This document provides a comprehensive, step-by-step protocol for the reduction of 8-(difluoromethoxy)quinoline to its corresponding 1,2,3,4-tetrahydroquinoline derivative. The methodologies presented herein are synthesized from established principles of quinoline reduction, providing researchers with a robust starting point for their synthetic endeavors.

Chemical Reaction Pathway

The reduction of the quinoline ring system to a tetrahydroquinoline can be achieved through several methods, most commonly via catalytic hydrogenation or transfer hydrogenation. The following diagram illustrates the general transformation.

Caption: General reaction scheme for the reduction of 8-(difluoromethoxy)quinoline.

Experimental Protocols: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of the quinoline ring.[8] This protocol utilizes Palladium on Carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 8-(difluoromethoxy)quinoline | Hydrogenation apparatus (e.g., Parr hydrogenator) or balloon hydrogenation setup |

| 10% Palladium on Carbon (Pd/C) | Round-bottom flask |

| Ethanol (EtOH), Reagent Grade | Magnetic stirrer and stir bar |

| Diatomaceous earth (e.g., Celite®) | Filtration apparatus (e.g., Büchner funnel) |

| Deuterated chloroform (CDCl₃) for NMR | Rotary evaporator |

| NMR spectrometer |

Step-by-Step Procedure

-

Reaction Setup: In a suitable round-bottom flask, dissolve 8-(difluoromethoxy)quinoline (1.0 eq) in ethanol (approximately 0.1 M concentration).

-

Catalyst Addition: Carefully add 10% Pd/C (0.05 - 0.10 eq by weight) to the solution. The catalyst should be handled with care as it can be pyrophoric.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen or argon to remove air, then introduce hydrogen gas. The reaction can be run under a hydrogen balloon (atmospheric pressure) or at elevated pressure (e.g., 50 psi) in a Parr apparatus for faster reaction times.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if impurities are present.

-

Characterization: Confirm the structure of the product, 1,2,3,4-tetrahydro-8-(difluoromethoxy)quinoline, using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aromatic signals corresponding to the pyridine ring in the starting material and the appearance of aliphatic signals are indicative of a successful reduction.[9][10]

Alternative Protocol: Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using hydrogen gas, employing a hydrogen donor molecule in the presence of a catalyst.[11] Ammonium formate is a commonly used and effective hydrogen source.[11]

Materials

| Reagents & Solvents |

| 8-(difluoromethoxy)quinoline |

| 10% Palladium on Carbon (Pd/C) |

| Ammonium formate (HCOONH₄) |

| Ethanol (EtOH) or Methanol (MeOH) |

Procedure

-

Reaction Setup: Dissolve 8-(difluoromethoxy)quinoline (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Reagent Addition: Add ammonium formate (3-5 eq) to the solution, followed by the careful addition of 10% Pd/C (0.1 eq by weight).

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor by TLC or LC-MS.

-

Work-up and Purification: Follow the same work-up and purification steps as described in the catalytic hydrogenation protocol (steps 5-9).

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling of Reagents:

-

8-(difluoromethoxy)quinoline and its derivatives should be handled in a well-ventilated fume hood.[14] Avoid inhalation, ingestion, and skin contact.[15]

-

Palladium on carbon is flammable and pyrophoric, especially when dry. Handle it in an inert atmosphere when possible and avoid sources of ignition.

-

Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations for hazardous materials.

Data Interpretation and Characterization

The successful reduction of 8-(difluoromethoxy)quinoline to 1,2,3,4-tetrahydro-8-(difluoromethoxy)quinoline can be confirmed by spectroscopic methods.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Disappearance of the quinoline aromatic protons and the appearance of two new aliphatic multiplets corresponding to the protons at the C2, C3, and C4 positions of the tetrahydroquinoline ring.[9][10] A broad singlet for the N-H proton will also be observed. |

| ¹³C NMR | Appearance of new signals in the aliphatic region (typically 20-50 ppm) corresponding to the C2, C3, and C4 carbons. |

| Mass Spectrometry | The molecular ion peak will correspond to the molecular weight of the reduced product (C₁₀H₁₁F₂NO). |

| Infrared (IR) Spectroscopy | Appearance of a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete reaction | Inactive catalyst | Use fresh Pd/C. |

| Insufficient hydrogen pressure | Increase hydrogen pressure or use a fresh hydrogen balloon. | |

| Poor quality hydrogen donor (transfer hydrogenation) | Use fresh ammonium formate. | |

| Low yield | Product loss during work-up | Ensure thorough washing of the filter cake and careful handling during solvent removal. |

| Decomposition of product | If the product is unstable, perform the reaction and work-up at a lower temperature. |

Conclusion

The reduction of 8-(difluoromethoxy)quinoline provides a valuable intermediate for the synthesis of novel, biologically active compounds. The protocols detailed in this guide, based on well-established catalytic hydrogenation and transfer hydrogenation methods, offer reliable and efficient pathways to the desired 1,2,3,4-tetrahydro-8-(difluoromethoxy)quinoline. Careful execution of these procedures, coupled with diligent safety practices, will enable researchers to successfully synthesize this important building block for further investigation in drug discovery programs.

References

-

Baskaran, S., et al. (2017). Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. Catalysis Science & Technology. Available at: [Link]

-

Wang, D., et al. (2018). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications. Available at: [Link]

-

Li, Y., et al. (2020). Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. Chemical Communications. Available at: [Link]

-

Zhou, X.-Y., & Chen, X. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry. Available at: [Link]

-

Kumar, A., et al. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

-

Wang, C., et al. (2021). Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water. The Journal of Organic Chemistry. Available at: [Link]

-

Reddy, T. J., et al. (2017). Expanding the tetrahydroquinoline pharmacophore. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (A general reference for borohydride reductions).

-

Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. Available at: [Link]

- Zeynizadeh, B., & Yahyaei, S. (2004). Reduction of Carbonyl Compounds with NaBH4 under Ultrasound Irradiation and Aprotic Condition. Zeitschrift für Naturforschung B. (Illustrates general NaBH4 reduction principles).

- Jiang, Q., et al. (2025). Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. Beilstein Journal of Organic Chemistry. (Highlights the importance of THQ scaffolds).

-

Al-Musa, A. A., & Al-Agamy, M. H. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Journal of Asian Natural Products Research. Available at: [Link]

-

Al-Musa, A. A., & Al-Agamy, M. H. (1977). Reduction of ortho-quinones to dihydrodiols. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Organic Chemistry Portal. (Date unknown). Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]

-

DC Fine Chemicals. (2024). Safety Data Sheet for Quinoline. Available at: [Link]

-

Kovács, L., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. Available at: [Link]

-

Zhou, W., et al. (2010). An efficient catalytic system for the hydrogenation of quinolines. Tetrahedron Letters. Available at: [Link]

-

Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones Using Domino Reactions. Molecules. Available at: [Link]

-

International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available at: [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

-

Wang, G., et al. (2020). Simple s-block metal hydrides for selective hydrogenation of quinoline compounds. Nature Communications. Available at: [Link]

-

Manolov, I., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molecules. Available at: [Link]

-

Zhang, Y., et al. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications. Available at: [Link]

- Royal Society of Chemistry. (Date unknown). Supplementary Information. (General experimental procedures).

-

Li, Z., et al. (2025). Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Nature Communications. Available at: [Link]

-

ResearchGate. (Date unknown). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). Available at: [Link]

-

ResearchGate. (Date unknown). Activity of the catalysts for the hydrogenation of quinoline. Available at: [Link]

-

ResearchGate. (Date unknown). C5–H difluoroalkylation of 8-aminoquinolines with difluoromethyl bromides via a Ni catalyst. Available at: [Link]

-

MDPI. (2025). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Available at: [Link]

-

Organic & Biomolecular Chemistry. (Date unknown). Tandem reduction and trifluoroethylation of quinolines and quinoxalines with trifluoroacetic acid and trimethylamine borane. Available at: [Link]

-

oaji.net. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Available at: [Link]

- Google Patents. (2024). US20240182422A1 - Preparation method of quinoline derivative compounds.

-

University of North Repository. (Date unknown). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available at: [Link]

-

National Institutes of Health. (Date unknown). Photochemical Reduction of Quinolines with γ-Terpinene. Available at: [Link]

-

National Institutes of Health. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Available at: [Link]

Sources

- 1. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. aksci.com [aksci.com]

- 13. echemi.com [echemi.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. tcichemicals.com [tcichemicals.com]

Application Note: Accelerated Synthesis of N-Aryl-8-(difluoromethoxy)-1,2,3,4-tetrahydroquinolines via Microwave-Assisted Buchwald-Hartwig Amination

Introduction: The Strategic Value of the 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline Scaffold

In the landscape of modern drug discovery, the 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold," frequently appearing in a multitude of bioactive molecules and natural products.[1] Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of pharmacophoric elements. The strategic incorporation of a difluoromethoxy (-OCF₂H) group at the 8-position further enhances the desirability of this scaffold for several key reasons:

-

Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group confer significant resistance to oxidative metabolism, particularly when compared to a traditional methoxy group which is susceptible to O-demethylation.[2][3] This modification can lead to an extended plasma half-life and improved bioavailability of drug candidates.[3]

-

Modulated Lipophilicity: The -OCF₂H group moderately increases lipophilicity, offering a finer control over the molecule's octanol-water partition coefficient (logP) than the more common methoxy or trifluoromethoxy substituents. This allows for the optimization of membrane permeability and overall pharmacokinetic profiles.[2][4]

-

Unique Hydrogen Bonding Capacity: The acidic proton of the difluoromethoxy group enables it to function as a hydrogen bond donor, a rare characteristic for lipophilic substituents.[3][5] This allows it to act as a bioisostere for hydroxyl or thiol groups, potentially preserving critical binding interactions with biological targets while improving metabolic robustness.[5]

Given these advantages, methods for the rapid and efficient diversification of the 8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline scaffold are of high importance to medicinal chemists. This application note details a robust, high-speed protocol for the N-arylation of this key intermediate using microwave-assisted palladium-catalyzed Buchwald-Hartwig amination.

The Power of Microwave-Assisted Organic Synthesis (MAOS)

Traditional palladium-catalyzed cross-coupling reactions, while powerful, often necessitate long reaction times, high temperatures, and significant catalyst loadings. Microwave-assisted organic synthesis (MAOS) offers a transformative alternative by utilizing microwave irradiation to heat the reaction mixture directly and efficiently.[6] Key advantages include:

-

Dramatic Rate Acceleration: Reactions that take many hours under conventional heating can often be completed in minutes.[7][8]

-

Improved Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that can occur during prolonged thermal stress.[6]

-

Enhanced Energy Efficiency: Microwaves directly couple with polar molecules in the reaction mixture, leading to highly efficient energy transfer compared to conductive heating of an entire reaction vessel.

For palladium-catalyzed reactions, it has been hypothesized that the metallic catalyst and its associated polar intermediates absorb microwave energy particularly well, leading to a localized superheating effect that directly accelerates the catalytic cycle.

Experimental Protocol: Microwave-Assisted N-Arylation

This protocol outlines the palladium-catalyzed cross-coupling of 8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline with a range of (hetero)aryl bromides. The conditions are adapted from established rapid, microwave-assisted procedures for the N-arylation of similar cyclic amines.[9]

Core Reaction:

Figure 1. General scheme for the microwave-assisted N-arylation.

Materials and Reagents

-

8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline (MW: 199.19 g/mol )[10]

-

Aryl Bromide (e.g., 4-bromotoluene, 4-bromoanisole, 2-bromopyridine)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

CyJohnPhos (2-(Dicyclohexylphosphino)biphenyl)

-

Potassium tert-butoxide (KOt-Bu), 1.0 M solution in THF or solid

-

Anhydrous Toluene

-

Microwave synthesis vials (2-5 mL) with stir bars

-

Dedicated single-mode microwave synthesizer

Step-by-Step Protocol

-

Vial Preparation: To a 2-5 mL microwave vial containing a magnetic stir bar, add 8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline (0.25 mmol, 1.0 equiv., 49.8 mg).

-

Reagent Addition: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (0.005 mmol, 2 mol%, 1.1 mg) and CyJohnPhos (0.01 mmol, 4 mol%, 3.5 mg).

-

Add Coupling Partner: Add the aryl bromide (0.275 mmol, 1.1 equiv.).

-

Add Base and Solvent: Add anhydrous toluene (1.0 mL). Finally, add potassium tert-butoxide (0.35 mmol, 1.4 equiv., 39.3 mg if solid, or 0.35 mL of a 1.0 M solution).

-

Causality Note: Potassium tert-butoxide is a strong, non-nucleophilic base essential for deprotonating the amine in the catalytic cycle, facilitating the formation of the key palladium-amide intermediate. Anhydrous toluene is chosen for its high boiling point and good microwave absorption properties, enabling the high temperatures required for efficient coupling.[9]

-

-

Vial Sealing and Reaction: Securely cap the vial and place it in the cavity of the microwave synthesizer.

-

Microwave Irradiation: Irradiate the mixture at a constant temperature of 130 °C for 10-30 minutes . Monitor the reaction progress by TLC or LC-MS if desired.

-

Expert Insight: Aryl iodides are typically more reactive and may require shorter reaction times (e.g., 5-10 minutes). Aryl bromides, as used here, offer a good balance of reactivity and stability. Less reactive aryl chlorides may require higher temperatures or longer irradiation times.[9]

-

-

Work-up and Purification: a. After the reaction, cool the vial to room temperature using a compressed air stream. b. Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short plug of celite to remove the palladium catalyst. c. Wash the filtrate with water (10 mL) and brine (10 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-aryl product.

Expected Results and Optimization

The described protocol is expected to provide good to excellent yields for a variety of electronically diverse aryl bromides. The table below provides representative data based on analogous reactions with tetrahydroisoquinoline.[9]

| Entry | Aryl Bromide | Time (min) | Temperature (°C) | Expected Yield (%) |

| 1 | 4-Bromotoluene | 15 | 130 | 85 - 95 |

| 2 | 4-Bromoanisole | 15 | 130 | 80 - 90 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 20 | 130 | 75 - 85 |

| 4 | 2-Bromopyridine | 30 | 130 | 65 - 75 |

-

Trustworthiness Note: The self-validating nature of this protocol lies in its reliance on a well-established catalytic system (Pd(OAc)₂/CyJohnPhos) known for its high efficiency in C-N bond formation.[9] Reaction progress can be easily monitored by standard analytical techniques (TLC, LC-MS) to confirm the consumption of starting materials and the formation of the desired product, allowing for straightforward optimization if needed.

Workflow and Mechanistic Overview

The efficiency of the microwave-assisted Buchwald-Hartwig amination is rooted in its catalytic cycle, which is rapidly traversed at elevated temperatures.

Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The tetrahydroquinoline coordinates to the Pd(II) center. The base then removes the amine proton, forming a palladium-amide intermediate.

-

Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated. Microwave irradiation significantly accelerates all steps of this cycle.

Conclusion

The use of microwave-assisted synthesis provides a powerful, efficient, and rapid method for the N-arylation of 8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline. This approach dramatically reduces reaction times from hours to minutes compared to conventional heating, while providing access to a diverse library of compounds with high yields.[8] The strategic importance of the difluoromethoxy group in modulating the pharmacokinetic properties of drug candidates makes this protocol a highly valuable tool for researchers, scientists, and drug development professionals aiming to accelerate their discovery programs.[2]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Forni, J. A., et al. (2015). Rapid Microwave-Assisted Synthesis of N-Aryl 1,2,3,4-Tetrahydroisoquinolines. Australian Journal of Chemistry, 68(12), 1864-1868. [Link]

-

Bentham Science. (2017). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Supported Palladium Under Microwave Irradiation. [Link]

-

MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

-

ResearchGate. (2025). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

-

Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. [Link]

-

KTU ePubl. (n.d.). Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds. [Link]

-

CEM Corporation. (n.d.). Organometallic cross-coupling reactions. [Link]

-

ACS Publications. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

-

Manolov, S. P., Ivanov, I. I., & Bojilov, D. G. (2020). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]

-

ResearchGate. (2025). Microwave-assisted synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

PubChem. (n.d.). 8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline. [Link]

-

Lesma, G., et al. (2006). Microwave-assisted, solid-phase synthesis of a chiral 1,2,3,4-tetrahydro-quinoline library. Combinatorial Chemistry & High Throughput Screening, 9(9), 691-701. [Link]

-

Semantic Scholar. (n.d.). {Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation}. [Link]

-

National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

-

MDPI. (2020). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. [Link]

-

SciSpace. (n.d.). Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling. [Link]

-

Wikipedia. (n.d.). Tetrahydroquinoline. [Link]

-

MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

Sources

- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - 8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline (C10H11F2NO) [pubchemlite.lcsb.uni.lu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline

Executive Strategy & Route Selection

User Query: "I am trying to synthesize 8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline. Should I reduce the ring first or install the difluoromethoxy group first?"

Technical Directive:

You must follow Route A (Functionalization

-

Route A (Recommended): 8-Hydroxyquinoline

8-(Difluoromethoxy)quinoline -

Route B (High Risk): 8-Hydroxyquinoline

8-Hydroxy-1,2,3,4-tetrahydroquinoline

Scientific Rationale:

Route B exposes a free secondary amine (position 1 of the tetrahydroquinoline) during the difluoromethylation step. Difluorocarbene sources are electrophilic and can lead to competitive

Experimental Protocols & Optimization

Module 1: The Difluoromethylation Step (Critical Bottleneck)

Objective: Synthesis of 8-(Difluoromethoxy)quinoline from 8-Hydroxyquinoline. Primary Challenge: Controlling the half-life of the difluorocarbene species to prevent oligomerization (tar formation) or hydrolysis.

Optimized Protocol (SCDA Method)

We recommend Sodium Chlorodifluoroacetate (SCDA) over gaseous ClCHF₂ for stoichiometry control and safety.

-

Reagents:

-

Substrate: 8-Hydroxyquinoline (1.0 eq)

-

Reagent: Sodium Chlorodifluoroacetate (SCDA) (2.5 - 3.0 eq)

-

Base:

(anhydrous, 2.0 eq) -

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Avoid protic solvents.

-

Critical Additive: Tetrabutylammonium bromide (TBAB) (0.1 eq) – acts as a phase transfer catalyst to solubilize the carbonate and stabilize the transition state.

-

-

Procedure:

-

Dissolve 8-hydroxyquinoline and

in DMF. Stir at RT for 30 mins to ensure phenoxide formation. -

Add TBAB.

-

Heat to 95–100°C .

-

Slow Addition: Add SCDA portion-wise (solid) or as a concentrated solution in DMF over 1–2 hours. Dumping it all at once generates excess carbene that polymerizes rather than reacting with the phenol.

-

Monitor via TLC/LCMS.

-

Troubleshooting Table: Low Yield in Difluoromethylation

| Symptom | Diagnosis | Corrective Action |

| Black/Tarry Mixture | Carbene Polymerization | The carbene concentration is too high. Reduce SCDA addition rate. Ensure temperature is not exceeding 100°C. |

| Starting Material Remains | Carbene Hydrolysis | Your solvent is "wet." DMF is hygroscopic. Use anhydrous DMF and dry |

| Low Conversion (<30%) | Poor Phenoxide Formation | The phenol is not fully deprotonated. Increase stirring time with base before adding SCDA. Switch to Cs₂CO₃ (Cesium Carbonate) for higher solubility. |

Module 2: Selective Reduction (The Selectivity Step)

Objective: Reduction of 8-(Difluoromethoxy)quinoline to the target tetrahydroquinoline. Primary Challenge: Preventing hydrodefluorination (cleaving the C-F bonds) or over-reduction.

Recommended Protocol: Sodium Cyanoborohydride (

)

Standard Hydrogenation (Pd/C + H₂) carries a high risk of cleaving the benzylic-like C-O bond or defluorination.

-

Reagents:

-

Substrate: 8-(Difluoromethoxy)quinoline

-

Reductant:

(3.0 - 4.0 eq) -

Solvent: Glacial Acetic Acid (AcOH)

-

Temperature:

-

-

Procedure:

-

Dissolve substrate in glacial acetic acid.

-

Add

in small portions at -

Stir at room temperature for 2–4 hours.

-

Quench: Pour into ice water. Basify carefully with NaOH or

to pH > 10. -

Extraction: Extract with DCM or EtOAc.

-

Alternative Protocol: Selective Hydrogenation

If you must use hydrogenation, use Platinum Oxide (Adams' Catalyst,

-

Conditions:

(5 mol%), MeOH,

Visualization of Workflows

Diagram 1: Synthesis Logic & Troubleshooting Flow

This diagram illustrates the decision matrix for the synthesis and troubleshooting steps.

Caption: Workflow logic prioritizing the "Alkylation-First" pathway with integrated quality control checkpoints.

Frequently Asked Questions (FAQs)

Q1: My product streaks on the silica column during purification. How do I fix this?

-

A: The target molecule is a secondary amine, which interacts strongly with the acidic silanols on silica gel.

-

Solution: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in your eluent (e.g., Hexane/EtOAc + 1% TEA). This neutralizes the acidic sites. Alternatively, use basic alumina or amine-functionalized silica cartridges.

-

Q2: Can I use ClCHF₂ gas (Freon-22) instead of SCDA?

-

A: Yes, but with caveats. Gas introduction is harder to control stoichiometrically, often leading to lower yields due to rapid escape of the gas before it can form the carbene. SCDA (Sodium Chlorodifluoroacetate) allows for a controlled "slow release" of difluorocarbene at elevated temperatures, which matches the reaction kinetics better.

Q3: Why did my yield drop when I scaled up the difluoromethylation?

-

A: Heat transfer issues. The decarboxylation of SCDA is temperature-dependent. On a large scale, maintaining a uniform 95-100°C is difficult. If the internal temperature drops, carbene generation stops. If it spikes, polymerization occurs. Use an internal temperature probe and efficient mechanical stirring.

References

-

Zafrani, Y. et al. (2017). "Sodium Chlorodifluoroacetate (SCDA): A Practical Reagent for the Difluoromethylation of Phenols." Journal of Organic Chemistry.

-

Gribble, G. W. (1974). "Reactions of Sodium Borohydride in Acidic Media. Selective Reduction of Quinolines." Synthesis.

-

Hu, J. et al. (2011). "Reagents for Difluoromethylation."[1][2][3][4][5][6][7] Chemical Reviews.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Purification methods for separating 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline from side products

Technical Support Center: Purification of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline. The purity of this and similar heterocyclic compounds is paramount to the reliability of downstream applications, from biological screening to preclinical development.[1] This document provides in-depth, experience-driven troubleshooting advice and validated protocols to address common challenges in separating the target molecule from synthetic side products and impurities.

Frequently Asked Questions (FAQs)

Q1: How do I select the most effective primary purification strategy for my crude 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline sample?

A1: The optimal purification strategy depends on the physical state of your crude product (solid vs. oil), the quantity of material, and the nature of the impurities. A logical workflow is the most efficient approach:

-

Initial Assessment: First, analyze your crude material using Thin Layer Chromatography (TLC) to visualize the number of components. If the product is a solid, check its melting point; a broad melting range suggests significant impurities.

-

Acid-Base Extraction (for initial cleanup): Given that 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline is an amine, a preliminary acid-base liquid-liquid extraction is highly effective for removing non-basic organic impurities.[2][3] This is an excellent first step to simplify the mixture before subsequent methods.

-

Chromatography vs. Crystallization:

-

Flash Column Chromatography is the most versatile and commonly used technique for purifying reaction mixtures, especially for oils or complex mixtures with closely related impurities.[4]

-

Crystallization is the preferred method if your target compound is a solid and you need to achieve very high purity, as it is excellent for removing trace impurities.[5][6] It is often performed after an initial chromatographic separation.

-

Below is a decision-making workflow to guide your choice.

Caption: Purification strategy decision workflow.

Q2: What are the common side products I might encounter during the synthesis of this compound?

A2: Impurities can originate from various sources, including unreacted starting materials, by-products from the reaction, or degradation products.[7][8] For tetrahydroquinoline synthesis, which often involves the reduction of a quinoline precursor, common impurities may include:

-

Unreacted Starting Quinoline: The corresponding quinoline that was not fully reduced.

-

Partially Reduced Intermediates: Dihydroquinoline species.

-

Isomers: Positional isomers formed during functionalization steps of the quinoline ring system.[9]

-

Products of N-Alkylation or Acylation: If alkylating or acylating agents are present and the secondary amine of the tetrahydroquinoline reacts.[10][11]

Q3: My compound is an oil, which prevents me from using recrystallization. What is the best alternative for achieving high purity?

A3: For oily compounds, flash column chromatography is the primary method for purification.[12] To achieve high purity, meticulous optimization is key:

-

Solvent System Screening: Test multiple solvent systems using TLC to find one that gives the best separation (largest ΔRf) between your product and its impurities.

-

Gradient Elution: Employ a shallow solvent gradient during the column run. This gradually increases the eluent polarity, allowing for better separation of closely eluting compounds.

-

Column Loading: Do not overload the column. A general rule is to load an amount of crude material that is 1-5% of the mass of the silica gel.[5]

If the oil is the free base form of the amine, you can sometimes convert it to a crystalline salt (e.g., a hydrochloride or tartrate salt) by treating it with the corresponding acid. These salts are often crystalline solids and can be purified by recrystallization.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is a powerful and rapid technique for purifying synthetic intermediates.[4] Its effectiveness relies on the differential partitioning of components between a mobile phase (solvent) and a stationary phase (typically silica gel).

Problem 1: I'm seeing poor separation or overlapping peaks between my product and an impurity.

-

Possible Cause 1: Inappropriate Solvent System. The polarity of your eluent may not be optimal for resolving the components.

-

Solution: The goal is to have your target compound with an Rf value of ~0.3 on the TLC plate. If separation is poor, change the solvent system's selectivity. For example, if a hexane/ethyl acetate mixture fails, try a system with a different character, such as dichloromethane/methanol or toluene/acetone.[5]

-

-

Possible Cause 2: Column Overloading. Too much sample was loaded onto the column for its size.

-

Solution: Reduce the amount of sample loaded. As a guideline, the sample load should be 1-5% of the silica gel mass.[5] If you need to purify a large amount of material, use a larger column.

-

Problem 2: My compound is streaking or "tailing" on the TLC plate and column.

-

Possible Cause: Interaction with Acidic Silica. The basic nitrogen atom in the tetrahydroquinoline ring can interact strongly with the slightly acidic silanol groups on the surface of the silica gel. This causes poor peak shape and difficult elution.

-

Solution: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) to the solvent system will neutralize the acidic sites on the silica gel, leading to sharp, symmetrical peaks.

-

| Parameter | Recommended Starting Conditions | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for a wide range of organic compounds. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient | Good starting point for many heterocyclic compounds.[12][13] |

| Dichloromethane/Methanol gradient | Offers different selectivity if hexane/EtOAc fails. | |

| Basic Additive | 0.5-1% Triethylamine (Et₃N) | Mitigates peak tailing by neutralizing acidic silica. |

| Sample Loading | 1-5% of silica mass | Prevents column overloading and ensures good separation.[5] |

Table 1. Recommended Starting Parameters for Flash Chromatography.

Detailed Protocol: Flash Chromatography

-

Select Solvent System: Using TLC, identify a solvent system that provides an Rf of ~0.3 for the target compound and good separation from impurities. Remember to add 0.5-1% Et₃N if tailing is observed.

-

Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc). Pour the slurry into the column and use pressure to pack the bed firmly, ensuring no air bubbles are trapped.

-

Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

-

Elute the Column: Begin elution with the low-polarity solvent, applying positive pressure. Gradually and systematically increase the polarity of the eluent according to your predetermined gradient.

-

Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

-

Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for achieving high levels of purity for solid compounds, based on differences in solubility between the target compound and impurities in a given solvent at different temperatures.[6]

Caption: Troubleshooting workflow for recrystallization.

Problem 1: My compound has "oiled out" into a gooey liquid instead of forming crystals.

-

Possible Cause 1: Solution is too saturated or cooled too quickly. The solubility limit was exceeded at a temperature above the compound's melting point.[14]

-

Solution: Re-heat the flask to dissolve the oil. Add a small amount (1-5% by volume) of additional hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly, perhaps by insulating the flask.[5]

-

-

Possible Cause 2: Presence of impurities. Impurities can depress the melting point and interfere with crystal lattice formation.

-

Solution: Attempt a preliminary purification first, such as running the material through a small plug of silica gel, before attempting recrystallization.[5]

-

Problem 2: No crystals are forming, even after the solution has cooled to room temperature.

-

Possible Cause: The solution is not supersaturated, or nucleation has not occurred.

-

Solution 1 (Induce Nucleation): Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[3][5]

-

Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution to act as a template for further crystal growth.[5]

-

Solution 3 (Increase Concentration): Carefully evaporate some of the solvent and allow the solution to cool again.

-

| Solvent System | Comments |

| Ethanol / Water | A common and effective system. Dissolve in hot ethanol, then add hot water dropwise until cloudy, then add a drop of ethanol to clarify before cooling. |

| Hexane / Ethyl Acetate | Good for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[15] |

| Toluene | Excellent for aromatic compounds, often yields high-quality crystals. |

| Isopropanol | A good general-purpose solvent for recrystallization. |

Table 2. Suggested Solvent Systems for Recrystallization.

Detailed Protocol: Recrystallization

-

Choose a Solvent: The ideal solvent will dissolve the compound when hot but not when cold.[6] Test small amounts of your crude solid in various solvents to find a suitable one.

-

Dissolve the Compound: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to just dissolve the solid completely.

-

Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

-

Cool Slowly: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly under vacuum.

Troubleshooting Guide: Acid-Base Liquid-Liquid Extraction

This technique leverages the basicity of the amine functional group to separate it from neutral or acidic impurities. The amine is protonated with an acid to become water-soluble, then deprotonated with a base to return to the organic phase.[2][16]

Problem: An emulsion has formed between the organic and aqueous layers, and they will not separate.

-

Possible Cause 1: Vigorous Shaking. Overly aggressive mixing creates very fine droplets that are slow to coalesce.

-

Solution: Instead of shaking vigorously, gently and repeatedly invert the separatory funnel.[5]

-

-

Possible Cause 2: High concentration or surfactant-like impurities.

-

Solution ("Salting Out"): Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity of the aqueous phase, forcing organic components out and helping to break the emulsion.[5]

-

Solution (Filtration): Pass the entire emulsified mixture through a pad of Celite or glass wool. This can often break up the emulsion.

-

Detailed Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

-

Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Invert the funnel gently several times, venting frequently. The protonated tetrahydroquinoline will move into the aqueous layer.

-

Separate Layers: Drain the lower (aqueous) layer into a clean flask. The organic layer, containing neutral impurities, can be discarded.

-

Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (confirm with pH paper). The deprotonated tetrahydroquinoline will precipitate or form an oil.

-

Back-Extraction: Add fresh organic solvent to the now-basic aqueous solution and extract the pure product back into the organic phase. Repeat this extraction two more times.

-

Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.

References

- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.

- Wikipedia. (2024). Liquid–liquid extraction. Wikipedia.

- Ma, M., & Cantwell, F. F. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. PubMed.

- BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. BenchChem.

- Synergistic chemo/biocatalytic synthesis of alkaloidal tetrahydroquinolines. (n.d.). DOI.

- Chapman, M. R., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.

- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.

- Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules.

- Dhaifallah, H. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.

- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.

- A Review Article on Flash Chromatography. (n.d.). Asian Journal of Research in Chemistry.

- Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules.

- Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.

- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.

- Ghosh, A. (2014). A Comprehensive Review on Impurity Profiling of Pharmaceutical Drugs. International Journal of Pharmaceutical Sciences and Research.

- BenchChem. (n.d.). Application Notes and Protocols for C-6 and C-8 Functionalization of Tetrahydroquinolines. BenchChem.

- Gonzalez-Laredo, R. F., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules.

- Nikolova, S., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank.

- Das, B., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters.

- Sabale, P. M., et al. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.

- Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed.

- Camacho-Guzmán, A., et al. (2015). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO México.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ajrconline.org [ajrconline.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpsr.com [ijpsr.com]

- 9. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Reagents & Solvents [chem.rochester.edu]

- 16. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]

Stability of the difluoromethoxy group under acidic reaction conditions

Technical Support Center: Stability of the Difluoromethoxy Group ( )

Topic: Stability of the difluoromethoxy group under acidic reaction conditions. Role: Senior Application Scientist. Audience: Medicinal Chemists and Process Engineers.

Executive Summary & Mechanistic Insight

The Core Challenge

The difluoromethoxy group (

While generally robust,

The Decomposition Mechanism

Understanding the failure mode is the first step to prevention. The cleavage is driven by the protonation of the ether oxygen, followed by either nucleophilic attack (

Figure 1: Acid-Mediated Decomposition Pathway. The rate-limiting step is the formation and fragmentation of the oxonium species. Electron-rich aromatic rings stabilize this intermediate, paradoxically making the group less stable to acid.

Comparative Stability Data

The following table benchmarks

| Feature | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |

| Acid Stability | Low (Cleaves with | Moderate-High (Stable to TFA, HCl; Sensitive to Lewis Acids) | Very High (Resistant to most acids) |

| Electronic Effect | Electron Donating ( | Weakly Electron Withdrawing ( | Strong Electron Withdrawing ( |

| H-Bonding | Acceptor Only | Donor (weak) & Acceptor | None |

| Metabolic Stability | Low (CYP450 O-dealkylation) | High (C-F bond blocks oxidation) | Very High |

| Risk Factor | Extreme reduction conditions |

Troubleshooting Guides (FAQs)

Scenario A: "I lost my group during Boc deprotection."

Diagnosis:

While

-

Root Cause 1: Temperature. Heating TFA reactions >40°C.

-

Root Cause 2: Electron-Rich Arenes. If the

is on a highly electron-rich ring (e.g., dimethoxybenzene), the oxygen basicity increases, facilitating protonation. -

Root Cause 3: Extended Time. Stirring overnight in strong acid.

Corrective Protocol:

-

Temperature Control: Perform the deprotection at 0 °C and warm to Room Temperature (RT) only if necessary.

-

Reagent Switch:

-

Standard: 20% TFA in DCM (vol/vol).[1]

-

Milder: 4M HCl in Dioxane (anhydrous conditions often suppress the hydrolysis pathway).

-

Alternative: Use TMS-OTf / 2,6-lutidine (selectively cleaves Boc without strong protic acid).

-

-

Quench Immediately: Do not let the reaction sit after consumption of starting material.

Scenario B: "Friedel-Crafts acylation failed/decomposed my substrate."

Diagnosis:

Strong Lewis acids are the "Kryptonite" of fluoroalkoxy groups. Reagents like Aluminum Trichloride (

Corrective Protocol:

-

Avoid Aluminum: Never use

with -

Alternative Catalysts:

-

Use milder Lewis acids:

, -

Use Brønsted superacids in controlled amounts: TfOH (Triflic acid) at low temperature (-78 °C) is often better tolerated than oxophilic Lewis acids.

-

Scenario C: "My yield is low due to 'polymerization' or black tar formation."

Diagnosis:

Cleavage of

Corrective Protocol:

-

HF Scavenging: Add a heterogeneous base or scavenger if compatible (e.g., solid

in the workup immediately). -

Plasticware: If you suspect HF generation, ensure reaction vessels are compatible (though typically, the organic decomposition is the primary concern).

Standardized Experimental Protocols

Protocol 1: Stability Stress Test (Go/No-Go)

Before committing precious intermediate to a scale-up, run this screen.

-

Preparation: Dissolve 5 mg of substrate in 0.5 mL solvent (

or -

Acid Spike: Add 5 equivalents of the intended acid (e.g., TFA, HCl, or Lewis Acid).

-

Monitoring:

-

Run

NMR immediately ( -

Incubate at intended reaction temperature.

-

Run

NMR at

-

-

Fail Criteria: Disappearance of the

signal or appearance of fluoride ion (singlet at

Protocol 2: Safe Boc-Deprotection with

-

Setup: Cool a solution of substrate (1.0 equiv) in DCM (

) to 0 °C . -

Addition: Dropwise add TFA (10-20 equiv). Do not use neat TFA.

-

Reaction: Stir at 0 °C for 30 minutes. Monitor by TLC/LCMS.[2]

-

Workup (Critical):

-

Dilute with cold DCM.

-

Pour slowly into saturated

(aqueous) to neutralize immediately. Do not concentrate the acidic solution on a rotovap with heat. -

Extract, dry (

), and concentrate.

-

Decision Tree: Acid Selection

Use this logic flow to select the correct reagent for transformations involving

Figure 2: Reagent Selection Decision Matrix. Follow this path to minimize the risk of accidental defluorination.

References

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethoxy Group.[2][3][4][5] Journal of Organic Chemistry. Link

-

Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Synthesis and Stability.[6] Tetrahedron. Link

-

Purser, S., et al. (2008). Fluorine in Medicinal Chemistry.[2][4][5][7] Chemical Society Reviews. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry. Link

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. | Geri Lab [gerilab.weill.cornell.edu]

- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Stability & Synthesis of 8-Difluoromethoxy Compounds

Current Status: Operational

Ticket Topic: Minimizing Defluorination & Decomposition in 8-(

Executive Summary: The "8-Position" Challenge

The 8-difluoromethoxy (

Unlike a standard phenyl-

-

Assisted Deprotonation: The ring nitrogen can facilitate the deprotonation of the

proton ( -

Chelation-Induced Instability: Metal cations (Li+, Mg2+) used in synthetic steps can coordinate between the ring nitrogen and the ether oxygen, locking the conformation and lowering the activation energy for defluorination side reactions.

Diagnostic Module: Why is my compound degrading?

Before optimizing, confirm the decomposition pathway. The

Failure Mode A: Base-Mediated -Elimination (Most Common)

If you observe the formation of a phenol (hydrolysis product) or formylated side products, you are triggering the "Carbene Cascade."

The Mechanism:

-

Base removes the acidic proton on

. -

Fluoride is eliminated, generating a difluorocarbene or monofluoro-intermediate.

-

Rapid hydrolysis upon workup yields the 8-hydroxy compound.

Failure Mode B: Lewis-Acid Cleavage

Strong Lewis acids (e.g.,

Visualization: The Decomposition Pathway

The following diagram illustrates the critical failure node at the deprotonation step.

Caption: Figure 1. The "Carbene Cascade" mechanism. In 8-substituted quinolines, the proximity of the ring nitrogen stabilizes the transition state for the initial deprotonation, making this pathway faster than in simple aryls.

Troubleshooting & Optimization Guides

Issue 1: "I'm losing the group during Lithiation/Functionalization."

The Cause: You are likely using

The Fix:

-

Switch to Magnesiation: Use Turbo-Grignard (

) . It is less basic but sufficiently nucleophilic for halogen-magnesium exchange. -

Temperature Control: Never exceed -60°C during the metalation step. The carbanion species is transiently stable at -78°C but eliminates fluoride rapidly above -50°C.

-

Block the Nitrogen: If the 8-position peri-effect is the culprit, pre-complex the quinoline nitrogen with a mild Lewis acid (like

) before adding the base, or oxidize to the N-oxide (which can be reduced later). This prevents the "chelation-assisted" deprotonation.

Issue 2: "Low yields when installing on the 8-hydroxy precursor."

The Cause: Standard alkylation conditions (

The Fix: Adopt the "Mild Reagent" Protocol .

Avoid chlorodifluoromethane gas. Instead, use 2-Chloro-2,2-difluoroacetophenone or Difluoromethyl triflate (

Comparative Data: Reagent Selection for 8-Position

| Reagent | Reaction Temp | Base Required | Risk Level | Recommendation |

| 70-100°C | High | Avoid for 8-position. Heat kills the product. | ||

| 90-110°C | Carbonate (in situ) | High | Generates carbene thermally; difficult to control. | |

| 20-40°C | Aqueous KOH (Biphasic) | Low | Preferred. Fast, mild, high yield. | |

| -78°C to RT | Medium | Good for specific substrates, but base sensitive. |

Validated Experimental Protocols

Protocol A: Safe Synthesis using Difluoromethyl Triflate ( )

Best for: Installing the group without thermal decomposition.

Reagents:

-

8-Hydroxyquinoline derivative (1.0 eq)[1]

-

Acetonitrile (

) / Water (1:1 mixture) -

KOH (20 eq)

-

Difluoromethyl triflate (

) (2.0 eq) — Handle with care, volatile.

Step-by-Step:

-

Setup: In a round-bottom flask, dissolve the substrate in

. -

Base Addition: Add the aqueous KOH solution. The mixture will likely turn yellow/orange (phenoxide formation).

-

Reagent Addition: Cool to 0°C . Add

dropwise via syringe.-

Why? Exotherm control is critical to prevent immediate hydrolysis of the triflate.

-

-

Reaction: Allow to warm to Room Temperature (20-25°C) . Stir vigorously for 15 minutes.

-

Checkpoint: Monitor by TLC. The product is usually less polar than the starting phenol.

-

-

Quench: Dilute with water, extract with EtOAc.

-

Purification: Flash chromatography on silica.

-

Note: Use neutralized silica (pre-wash with 1%

in hexanes) if the product is acid-sensitive.

-

Protocol B: Cross-Coupling on 8-Difluoromethoxy Scaffolds

Best for: Modifying the ring without losing the fluorine.

Key Rule: Avoid Phosphine ligands with high basicity.

Recommended System: Pd(OAc)2 + XPhos (or RuPhos) +

-

Why?

is a milder base than -

Solvent: 1,4-Dioxane (anhydrous). Water content promotes hydrolysis.

FAQ: Expert Solutions

Q: Can I use

Q: My NMR shows a triplet at

Q: How do I store these compounds? A: 8-difluoromethoxy compounds are stable at room temperature in solid form. However, in solution (DMSO/MeOH), they can slowly degrade if the solvent is acidic. Store solids in a desiccator. Store DMSO stock solutions at -20°C.

Decision Logic for Synthesis

Use this flow to select the correct synthetic route for your specific substrate.

Caption: Figure 2. Reagent selection logic based on substrate sensitivity and scale.[2] Note the high risk associated with gas-phase reagents at scale.

References

-

Zafrani, Y., et al. (2018). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society.[3] Link

-

Sheng, J., et al. (2018). "Nickel-Catalyzed Direct Difluoromethylation of Aryl Boronic Acids." Chemistry - A European Journal. Link

-

Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of Difluoromethyl Ethers from Phenols and Difluoromethyl Triflate." Journal of the American Chemical Society.[3] Link

-

Jesani, M. H., et al. (2024). "Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution." Chemistry - A European Journal. Link

-

Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bonding interactions between the difluoromethyl group and amides." Journal of Organic Chemistry. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure of a compound in solution. This guide offers an in-depth analysis of the predicted ¹³C and ¹⁹F NMR spectral data for 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline, a molecule of interest due to the prevalence of the tetrahydroquinoline scaffold in biologically active compounds and the increasing use of fluorinated motifs in medicinal chemistry.[1]

The introduction of a difluoromethoxy group can significantly alter the pharmacokinetic and physicochemical properties of a molecule, making a thorough understanding of its spectral signature essential for researchers in the field. This guide will provide a predictive comparison, rooted in established NMR principles, and a detailed experimental protocol for acquiring high-quality NMR data for this and similar compounds.

The Tetrahydroquinoline Scaffold and the Influence of the Difluoromethoxy Group

The 1,2,3,4-tetrahydroquinoline core is a common feature in many natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] The addition of a difluoromethoxy (-OCF₂H) group at the 8-position is expected to significantly influence the electronic environment of the aromatic ring and, consequently, its NMR spectral characteristics. The high electronegativity of the fluorine atoms will draw electron density away from the aromatic system, leading to predictable downfield shifts for nearby carbon and proton nuclei.

Predicted ¹³C and ¹⁹F NMR Spectral Data

The following tables present the predicted ¹³C and ¹⁹F NMR spectral data for 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline. These predictions are based on established chemical shift ranges for substituted tetrahydroquinolines and the known effects of the difluoromethoxy group.[2][3][4] For comparative purposes, predicted data for the non-fluorinated analogue, 8-methoxy-1,2,3,4-tetrahydroquinoline, is also presented to highlight the spectral impact of the difluoromethoxy substituent.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon Atom | Predicted δ for 8-methoxy-1,2,3,4-tetrahydroquinoline | Predicted δ for 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline | Rationale for Predicted Shift |

| C2 | ~47 | ~47 | Minimal electronic effect from the 8-substituent. |

| C3 | ~27 | ~27 | Minimal electronic effect from the 8-substituent. |

| C4 | ~22 | ~22 | Minimal electronic effect from the 8-substituent. |

| C4a | ~128 | ~126 | Slight shielding due to the electron-withdrawing nature of the difluoromethoxy group. |

| C5 | ~128 | ~129 | Minor deshielding effect. |

| C6 | ~121 | ~122 | Minor deshielding effect. |

| C7 | ~118 | ~119 | Minor deshielding effect. |

| C8 | ~145 | ~143 | Shielding effect from the difluoromethoxy group compared to a methoxy group. |

| C8a | ~122 | ~120 | Shielding effect due to the electron-withdrawing nature of the difluoromethoxy group. |

| -OCH₃ | ~55 | - | Methoxy carbon signal. |

| -OCF₂H | - | ~115 (t, ¹JCF ≈ 240 Hz) | Characteristic triplet for the difluoromethoxy carbon due to coupling with two fluorine atoms. |

Table 2: Predicted ¹⁹F NMR Spectral Data

| Nucleus | Predicted δ (ppm) vs. CFCl₃ | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale |

| -OCF₂H | -80 to -90 | Doublet | ²JFH ≈ 70-80 Hz | The two fluorine atoms are coupled to the adjacent proton, resulting in a doublet. The chemical shift is characteristic for a difluoromethoxy group attached to an aromatic ring.[5][6] |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹³C and ¹⁹F NMR spectra for 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Ensure the solvent is of high purity (≥99.8% D).

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient for ¹³C NMR, which has a low natural abundance.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) or an internal reference such as trifluorotoluene can be used.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Tuning and Matching: Before data acquisition, the NMR probe must be tuned to the resonance frequencies of ¹³C and ¹⁹F and matched to the impedance of the spectrometer's electronics. This maximizes the signal-to-noise ratio.

-

Locking: The spectrometer's lock system should be engaged on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: The homogeneity of the magnetic field across the sample volume should be optimized by adjusting the shim coils. This process minimizes peak broadening and improves spectral resolution.

3. ¹³C NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30') is typically used. Inverse-gated decoupling can be employed for more accurate integration if desired.

-

Spectral Width: Set the spectral width to cover the expected range of ¹³C chemical shifts (e.g., 0 to 220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for quantitative measurements.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

4. ¹⁹F NMR Data Acquisition:

-

Pulse Sequence: A simple one-pulse sequence (e.g., 'zg') is sufficient.

-

Spectral Width: The spectral width for ¹⁹F NMR is much larger than for ¹H or ¹³C NMR. A range of +50 to -250 ppm is a reasonable starting point.[6]

-

Proton Coupling: To observe the doublet for the -OCF₂H group, the spectrum should be acquired with proton coupling. Proton decoupling can be used to simplify the spectrum to a singlet if desired.

-

Number of Scans: ¹⁹F is a highly sensitive nucleus, so a smaller number of scans (e.g., 16-64) is usually sufficient.

Visualization of Key Information

To further aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline.

Caption: General workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C and ¹⁹F NMR spectra of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline. By understanding the expected spectral features and following a robust experimental protocol, researchers can confidently characterize this and other novel fluorinated compounds. The principles and methodologies outlined herein are fundamental to the structural elucidation process in modern chemical research and drug development, ensuring the integrity and accuracy of experimental findings.

References

-

ResearchGate. ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Available from: [Link]

-

Al-Warhi, T., et al. (2022). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 27(19), 6296. Available from: [Link]

-

ChemRxiv. Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. Available from: [Link]

-

ResearchGate. ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Available from: [Link]

-